4-(Benzyloxy)-3,5-dichlorophenylboronic acid
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Overview
Description
4-(Benzyloxy)-3,5-dichlorophenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties in Lanthanide Coordination Compounds
A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds. These compounds showed varied photophysical properties influenced by electron-releasing or electron-withdrawing substituents, highlighting potential applications in materials science, specifically in enhancing luminescence efficiency in certain environments (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Peroxi-Coagulation and Photoperoxi-Coagulation Treatments
Brillas et al. (2003) investigated the degradation of 4-chlorophenoxyacetic acid using peroxi-coagulation and photoperoxi-coagulation treatments. This process involved rapid depollution using oxidizing hydroxyl radicals, demonstrating the compound's utility in environmental remediation and wastewater treatment (Brillas, Boye, & Dieng, 2003).
Molecular Structure and Theoretical Calculation Studies
Kurt et al. (2009) focused on the molecular structure and vibrational studies of 3,4-dichlorophenylboronic acid. This work, involving experimental and theoretical approaches, has relevance in understanding the fundamental properties and potential applications of such compounds in various scientific fields (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Coordination Polymers and Photophysical Properties
Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers utilized derivatives of 3,5-dihydroxy benzoates, including 4-(Benzyloxy)-3,5-dichlorophenylboronic acid. This study is significant in the field of inorganic chemistry, particularly in the synthesis of materials with unique structural and luminescent properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Synthesis of Azo-Pyrazoline Derivatives
Hawaiz and Samad (2012) synthesized new azo-pyrazoline derivatives using this compound, demonstrating its potential in developing biologically active compounds with significant antibacterial properties (Hawaiz & Samad, 2012).
Mechanism of Action
Target of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond-forming reactions . Therefore, it can be inferred that the compound might interact with palladium catalysts in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound might participate in transmetalation, a process where it transfers its organic group from boron to palladium . This is a key step in the formation of the new carbon-carbon bond .
Biochemical Pathways
Considering its potential role in suzuki-miyaura cross-coupling reactions , it can be involved in the synthesis of various organic compounds, thus affecting multiple biochemical pathways.
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions , it can contribute to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.
Safety and Hazards
Similar compounds like “4-Tolylboronic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Properties
IUPAC Name |
(3,5-dichloro-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXPPGSWZDNMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400703 |
Source
|
Record name | 4-(Benzyloxy)-3,5-dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003298-85-8 |
Source
|
Record name | B-[3,5-Dichloro-4-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003298-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzyloxy)-3,5-dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.